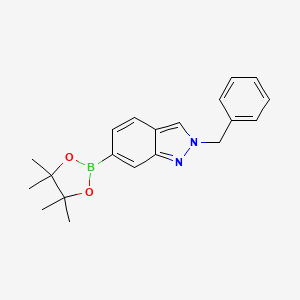

2-benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-Indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-Indazole is a heterocyclic compound that contains both indazole and boronate ester functionalities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-Indazole typically involves the use of palladium-catalyzed cross-coupling reactions. One common method involves the reaction of a bromoindazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like 1,4-dioxane . The reaction is carried out under an inert atmosphere at elevated temperatures (around 85°C) for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-Indazole can undergo various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The indazole ring can be reduced under specific conditions.

Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as 1,4-dioxane.

Major Products

Oxidation: Boronic acids.

Reduction: Reduced indazole derivatives.

Substitution: Various substituted indazole derivatives depending on the coupling partner used.

Applications De Recherche Scientifique

Structure

The chemical structure of 2-benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-Indazole can be summarized as follows:

- Molecular Formula : C21H24BNO3

- CAS Number : 2221016-69-7

- IUPAC Name : this compound

Properties

The compound exhibits notable properties such as:

- High stability under inert atmospheric conditions.

- Solubility in organic solvents.

These properties make it suitable for various applications in laboratory settings.

Medicinal Chemistry

Anticancer Activity : Research has indicated that indazole derivatives possess significant anticancer properties. The incorporation of the dioxaborolane group may enhance the bioactivity of this compound by facilitating interactions with biological targets. Studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines .

Drug Development : The compound's structure allows for modifications that can lead to the development of novel therapeutics. Its ability to act as a boron-containing compound is particularly valuable in the design of targeted therapies .

Organic Synthesis

Reagent in Cross-Coupling Reactions : The dioxaborolane moiety serves as a boron source in Suzuki-Miyaura cross-coupling reactions. This method is pivotal for forming carbon-carbon bonds in organic synthesis, which is essential for creating complex molecules .

Building Block for Complex Molecules : The compound can act as a versatile building block in the synthesis of more complex organic structures. Its functional groups allow for further derivatization and incorporation into larger frameworks .

Materials Science

Polymer Chemistry : The incorporation of boron compounds into polymer matrices has been shown to improve thermal stability and mechanical properties. The subject compound can be utilized to synthesize new polymeric materials with enhanced performance characteristics .

Nanotechnology Applications : Due to its unique molecular structure, it can be explored for applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various indazole derivatives. The results indicated that compounds similar to this compound exhibited potent activity against breast cancer cell lines through apoptosis induction mechanisms .

Case Study 2: Organic Synthesis Efficiency

In a comparative study on cross-coupling reactions involving boron compounds, researchers found that the use of dioxaborolane derivatives significantly increased yields and reaction rates compared to traditional boronic acids. This highlights the efficiency of using this compound as a reagent in synthetic pathways .

Mécanisme D'action

The mechanism of action of 2-benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-Indazole largely depends on its application. In cross-coupling reactions, the boronate ester group acts as a nucleophile, forming a bond with an electrophilic partner in the presence of a palladium catalyst. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

2-Benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-Indazole is unique due to its combination of indazole and boronate ester functionalities, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .

Activité Biologique

2-benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-Indazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications in drug discovery.

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions . A common method includes reacting a bromoindazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate in a solvent such as 1,4-dioxane.

Chemical Structure

- Molecular Formula : C19H26BNO4

- Molecular Weight : 343.23 g/mol

- CAS Number : 286961-15-7

Biological Activity

The compound exhibits several biological activities that are pertinent to its role in medicinal chemistry:

The mechanism of action is primarily based on its ability to act as a nucleophile in cross-coupling reactions. The boronate ester group facilitates the formation of carbon-carbon bonds under specific catalytic conditions. This property is crucial for synthesizing biologically active compounds .

Anticancer Activity

Recent studies have indicated that compounds related to indazole derivatives demonstrate significant anticancer properties. For instance, indazole analogs have been shown to inhibit specific kinases involved in cancer progression, thereby offering potential therapeutic avenues . The incorporation of the boronate moiety enhances the selectivity and potency of these compounds against cancer cell lines.

Targeting Mechanisms

Research has highlighted the ability of boronate-based compounds to facilitate nuclear targeting of therapeutic agents. This is achieved through active and passive transport processes that enhance drug localization within cells. Such targeting mechanisms are vital for increasing the efficacy of anticancer therapies while minimizing off-target effects .

Case Studies

Several case studies have explored the biological implications of similar compounds:

- PKMYT1 Inhibition : A study focusing on indazole derivatives demonstrated that specific modifications could yield potent inhibitors for PKMYT1, a kinase implicated in DNA damage response cancers. The findings suggest that structural variations can significantly impact biological activity and selectivity .

- Nuclear Targeting Applications : Research by Tang et al. illustrated how benzyl boronate tags could be used to deliver proteins to the nucleus effectively. This approach enhances the therapeutic potential of drugs by concentrating them at their site of action .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Anticancer potential; nuclear targeting | Versatile building block |

| Benzoxazolone Carboxamides | Structure | Selective kinase inhibition | Lead optimization studies show promise |

Propriétés

IUPAC Name |

2-benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BN2O2/c1-19(2)20(3,4)25-21(24-19)17-11-10-16-14-23(22-18(16)12-17)13-15-8-6-5-7-9-15/h5-12,14H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJZPVONFJFRAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NN(C=C3C=C2)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.